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molecular formula C11H11N3 B8336243 3-Cyano-5-(2-aminoethyl)indole

3-Cyano-5-(2-aminoethyl)indole

Cat. No. B8336243
M. Wt: 185.22 g/mol
InChI Key: OQSFPQZDGDMTHY-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

A solution of 1.01 g (4.78 mmol) 3-cyano-5-(2-azidoethyl)indole (reference example 3) and 1.38 g (5.26 mmol) triphenylphosphine in 20 mL THF is stirred overnight to give a white precipitate. Another 20 mL THF and 1 mL distilled water is added. After stirring overnight the resulting solution is concentrated, and the residue chromatographed (10:1 CH2Cl2:7N NH3 in MeOH) to provide 0.870 g of the product as a white solid in 98% yield. 1H NMR (CD3OD): δ 2.87-2.97 (4H, m), 7.17 (1H, d, J=8 Hz), 7.45 (1H, d, J=8 Hz), 7.50 (1H, s), 7.90 (1H, s). MS (EI) m/z 185 M+, 169 (M−NH3)+, 155 (M−CH2NH2)+.
Name
3-cyano-5-(2-azidoethyl)indole
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][CH2:13][N:14]=[N+]=[N-])[CH:10]=2)[NH:5][CH:4]=1)#[N:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][CH2:13][NH2:14])[CH:10]=2)[NH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
3-cyano-5-(2-azidoethyl)indole
Quantity
1.01 g
Type
reactant
Smiles
C(#N)C1=CNC2=CC=C(C=C12)CCN=[N+]=[N-]
Name
Quantity
1.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the resulting solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white precipitate
DISTILLATION
Type
DISTILLATION
Details
Another 20 mL THF and 1 mL distilled water
ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (10:1 CH2Cl2:7N NH3 in MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CNC2=CC=C(C=C12)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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